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Cat. No.: B557430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N6-Azido-L-Fmoc-lysine, chemically known as (2S)-2-{[(9H-fluoren-9-

yl)methoxy]carbonylamino}-6-azidohexanoic acid, is a pivotal building block in modern

chemical biology and drug development.[1] This non-canonical amino acid integrates the utility

of a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis

(SPPS) with a bioorthogonal azido moiety on the lysine side chain. The azide group serves as

a versatile chemical handle for "click" chemistry, enabling the precise and efficient conjugation

of peptides and proteins to a wide array of molecules, including fluorescent probes, imaging

agents, and therapeutic payloads.[2] This guide provides an in-depth overview of its properties,

synthesis, and applications in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-

alkyne cycloaddition reactions.

A Note on Nomenclature: While the query specified "N6-Diazo-L-Fmoc-lysine," the compound

widely utilized in click chemistry with the CAS Number 159610-89-6 is N6-azido-L-Fmoc-lysine

(Fmoc-Lys(N3)-OH). A diazo group (R2C=N2) possesses different reactivity from an azido

group (R-N3). This guide will focus on the applications of the commercially available and

extensively documented N6-azido-L-Fmoc-lysine.

Physicochemical Properties
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N6-Azido-L-Fmoc-lysine is a white to off-white solid that is soluble in organic solvents such as

dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its key structural features, the

Fmoc-protected alpha-amino group and the omega-azido group on the side chain, are stable

under the standard conditions of Fmoc-based solid-phase peptide synthesis, including

repeated cycles of piperidine treatment for Fmoc deprotection and coupling reactions.[3]

Property Value Reference

CAS Number 159610-89-6

Molecular Formula C21H22N4O4

Molecular Weight 394.4 g/mol

Appearance White to off-white solid

Purity Typically >97%

Storage Temperature -20°C [3]

Synthesis of N6-Azido-L-Fmoc-lysine
The synthesis of N6-Azido-L-Fmoc-lysine typically involves the selective protection of the α-

amino group of L-lysine with an Fmoc group, followed by the conversion of the ε-amino group

to an azide. One common synthetic route involves a diazo transfer reaction on the ε-amino

group of Fmoc-L-lysine. This process must be carefully controlled to ensure the selective

azidation of the side-chain amine without affecting the Fmoc-protected α-amine.
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Caption: Generalized synthetic workflow for N6-Azido-L-Fmoc-lysine.

Click Chemistry Applications
The azide functionality of N6-Azido-L-Fmoc-lysine is the cornerstone of its utility, enabling its

participation in highly specific and efficient click chemistry reactions. These bioorthogonal

ligations allow for the covalent modification of azide-containing peptides and proteins in

complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a robust and widely used click reaction that involves the [3+2] cycloaddition between

an azide and a terminal alkyne, catalyzed by a copper(I) species.[4] This reaction is

characterized by its high yields, stereospecificity (forming the 1,4-disubstituted triazole), and

mild reaction conditions.[5] The copper(I) catalyst is typically generated in situ from a copper(II)
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salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[4] Ligands such as

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and enhance

reaction rates.[6]
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Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for biological applications is the development of

SPAAC, which obviates the need for a cytotoxic copper catalyst.[7] SPAAC utilizes strained

cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which

possess high ring strain.[8][9] This inherent strain dramatically lowers the activation energy for

the cycloaddition reaction with azides, allowing it to proceed rapidly at physiological

temperatures and pH.[7] The absence of a copper catalyst makes SPAAC particularly well-

suited for applications in living cells and organisms.[8]
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Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific application, with

considerations for reaction kinetics, biocompatibility, and the nature of the molecules to be

conjugated.

Parameter CuAAC SPAAC Reference

Catalyst Copper(I) None [7]

Biocompatibility
Lower (due to copper

cytotoxicity)
Higher [7]

Second-Order Rate

Constant (k₂)
10² - 10³ M⁻¹s⁻¹

~0.1 - 0.3 M⁻¹s⁻¹ (with

benzyl azide)
[7][10]

Typical Reaction Time
Minutes to a few

hours

30 minutes to 12

hours
[4][7]

Typical Yield >95% 80-99% [6][7]

Experimental Protocols
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Incorporation of N6-Azido-L-Fmoc-lysine into Peptides
via SPPS
N6-Azido-L-Fmoc-lysine can be incorporated into a peptide sequence using standard Fmoc-

based solid-phase peptide synthesis protocols.

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in DMF for 30 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc

protecting group from the growing peptide chain.

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM).

Amino Acid Coupling: Activate N6-Azido-L-Fmoc-lysine (typically 3-5 equivalents) with a

coupling reagent such as HBTU/DIEA or DIC/Oxyma in DMF. Add the activated amino acid

solution to the resin and allow it to react for 1-2 hours.

Washing: Wash the resin with DMF and DCM.

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the

resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA,

2.5% TIS, 2.5% water).

Purification: Purify the crude azide-containing peptide by reverse-phase HPLC.

General Protocol for CuAAC Bioconjugation
This protocol provides a general guideline for the copper-catalyzed conjugation of an azide-

containing peptide to an alkyne-functionalized molecule.[4]

Reagent Preparation:

Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., PBS or

Tris buffer).
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Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent

(e.g., DMSO or water).

Prepare stock solutions of CuSO4, a copper ligand (e.g., THPTA), and sodium ascorbate

in water.

Reaction Setup:

In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-

functionalized molecule.

Add the copper ligand solution, followed by the CuSO4 solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction

can be monitored by LC-MS.

Purification: Purify the resulting peptide conjugate using an appropriate method, such as size

exclusion chromatography, dialysis, or HPLC.

General Protocol for SPAAC Bioconjugation
This protocol provides a general guideline for the strain-promoted conjugation of an azide-

containing peptide to a cyclooctyne-functionalized molecule.[7]

Reagent Preparation:

Prepare a stock solution of the azide-containing peptide in a suitable aqueous buffer (e.g.,

PBS).

Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., DBCO-NHS

ester) in an organic solvent such as DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the azide-containing peptide and a molar excess of the

cyclooctyne-functionalized molecule. The final concentration of the organic solvent should
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be kept low (typically <10%) to maintain the integrity of the biomolecule.

Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The

progress of the reaction can be monitored by LC-MS or SDS-PAGE.

Purification: Purify the peptide conjugate to remove any unreacted labeling reagent using

methods such as spin desalting columns, dialysis, or HPLC.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow from the incorporation of N6-

Azido-L-Fmoc-lysine into a peptide to the final bioconjugation via click chemistry.
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Caption: Experimental workflow for peptide synthesis and bioconjugation.
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Conclusion
N6-Azido-L-Fmoc-lysine is an indispensable tool for the site-specific modification of peptides

and proteins. Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows

for the straightforward introduction of an azide handle into a polypeptide chain. This azide

group can then be selectively and efficiently functionalized using either copper-catalyzed or

strain-promoted click chemistry, providing a powerful platform for the development of novel

bioconjugates for research, diagnostics, and therapeutic applications. The choice between

CuAAC and SPAAC will be dictated by the specific requirements of the experiment, with

CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N6-Azido-L-Fmoc-lysine: A Technical Guide for Click
Chemistry Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557430#n6-diazo-l-fmoc-lysine-for-click-chemistry-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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